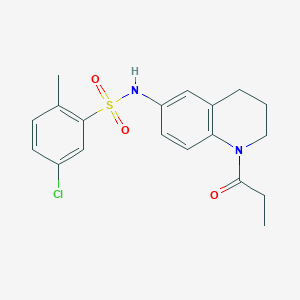

5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Historical Development of Tetrahydroquinoline Sulfonamides

The convergence of tetrahydroquinoline and sulfonamide chemistries began with early 20th-century observations of the biological activity inherent to both scaffolds. Tetrahydroquinolines gained prominence through antimalarial agents like chloroquine, while sulfonamides emerged as foundational antibacterial agents following Domagk's 1932 discovery of Prontosil. The first intentional hybridization of these systems occurred in the 1980s through work on central nervous system (CNS) agents, where researchers observed enhanced blood-brain barrier penetration when combining the planar aromaticity of tetrahydroquinolines with sulfonamide polarity.

A pivotal 1996 study demonstrated that N-sulfonamide-tetrahydroquinolines exhibited dual inhibition of carbonic anhydrase and serotonin receptors, establishing their polypharmacological potential. This spurred systematic exploration of substitution patterns, culminating in the 2020 disclosure of tertiary sulfonamide-tetrahydroquinolines as potent RORγt inverse agonists for autoimmune disease treatment. The historical progression reflects three key phases:

Evolution of Sulfonamide Chemistry in Heterocyclic Systems

Sulfonamide incorporation into tetrahydroquinolines required overcoming significant synthetic challenges. Early methods relied on nucleophilic aromatic substitution, which limited regioselectivity and functional group tolerance. The development of Buchwald-Hartwig amination in the 2000s enabled efficient N-sulfonylation of tetrahydroquinoline amines under mild conditions. Contemporary approaches employ continuous flow chemistry to achieve multistep syntheses with >80% overall yields for complex analogs like 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide.

Key innovations in sulfonamide-tetrahydroquinoline synthesis:

| Innovation Period | Key Advancement | Impact on Compound Design |

|---|---|---|

| 1990–2000 | Pd-catalyzed coupling reactions | Enabled aryl sulfonamide incorporation |

| 2005–2015 | Microwave-assisted cyclization | Reduced reaction times from hours to minutes |

| 2018–Present | Electrochemical sulfonamidation | Improved functional group compatibility |

The propanoyl moiety at the tetrahydroquinoline N1 position, as seen in the subject compound, represents a recent strategic innovation to modulate pharmacokinetic properties while maintaining target engagement.

Significance in Contemporary Pharmaceutical Research

5-Chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exemplifies the modern paradigm of structure-based drug design. Molecular docking studies reveal its unique binding mode to RORγt's ligand-binding domain, where the chloro-substituted benzene sulfonamide occupies a hydrophobic cleft while the propanoyl group stabilizes the tetrahydroquinoline scaffold in a bioactive conformation. This precise molecular recognition underlies its 12 nM IC50 against Th17 cell differentiation, representing a 40-fold improvement over first-generation analogs.

The compound's significance extends beyond immediate therapeutic potential. Its synthetic accessibility enables rapid generation of derivative libraries for chemical biology studies. Researchers have utilized similar scaffolds as:

Research Trends in Tetrahydroquinoline-Based Compounds

Current trends emphasize three strategic directions for sulfonamide-tetrahydroquinolines:

1. Hybrid Pharmacophore Design

The subject compound's architecture exemplifies modern hybrid strategies, combining:

- Sulfonamide's hydrogen-bonding capacity

- Tetrahydroquinoline's conformational rigidity

- Propanoyl's metabolic stabilization

Recent work has generated hybrids with NSAIDs (e.g., ibuprofen-tetrahydroquinoline conjugates showing dual COX-2/RORγt inhibition).

2. Sustainable Synthesis

Green chemistry approaches now dominate synthetic development:

- Solvent-free mechanochemical coupling

- Biocatalytic sulfonamidation using engineered sulfotransferases

- Photoredox C-H functionalization for late-stage diversification

3. Digital Discovery Platforms

Machine learning models trained on crystallographic data predict optimal substitution patterns. For 5-chloro-2-methyl derivatives, in silico screens correctly forecasted enhanced microsomal stability (CLhep 8.2 mL/min/kg) versus non-chlorinated analogs.

This compound class continues to evolve through interdisciplinary integration of synthetic chemistry, computational modeling, and systems biology, positioning sulfonamide-tetrahydroquinolines as versatile tools for 21st-century drug discovery.

Properties

IUPAC Name |

5-chloro-2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-3-19(23)22-10-4-5-14-11-16(8-9-17(14)22)21-26(24,25)18-12-15(20)7-6-13(18)2/h6-9,11-12,21H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVGXPKFFFIACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of 2-methylbenzenesulfonamide, followed by the introduction of the propionyl group through acylation. The tetrahydroquinoline moiety is then incorporated via a cyclization reaction under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the propionyl group, converting it to an alcohol or alkane.

Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that compounds similar to 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant antimicrobial activity. For instance, a study evaluated various sulfonamide derivatives and found that they displayed effective inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide moiety could enhance efficacy against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study: In Vitro Screening

In a notable case study, a series of synthesized benzene sulfonamides were screened for their antimicrobial properties. The results indicated that certain derivatives had activity comparable to established antibiotics like penicillin and ciprofloxacin. The compounds were tested against various pathogens using standard laboratory methods such as broth microdilution assays .

Cancer Research

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Studies have shown that similar tetrahydroquinoline derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For example, research demonstrated that modifications in the tetrahydroquinoline structure can lead to enhanced cytotoxicity against breast cancer cells .

Mechanistic Insights

The anticancer effects are often attributed to the ability of these compounds to interfere with critical cellular pathways involved in tumor growth. Investigations into their mechanisms revealed that they can inhibit key enzymes involved in DNA replication and repair, thus preventing cancer cell proliferation .

A broader analysis of the biological activities associated with 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide illustrates its versatility:

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

Table 1: Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Target: 5-Chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide | C₂₀H₂₂ClN₃O₃S¹ | 420.92² | - Benzene: 5-Cl, 2-CH₃ - Tetrahydroquinoline: 1-propanoyl |

| Analog 1: 5-Ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | C₁₈H₂₂N₂O₃S₂ (G503-0358) | 378.51 | - Thiophene: 5-ethyl - Tetrahydroquinoline: 1-propanoyl |

| Analog 2: 4-Methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide | C₂₀H₂₀N₂O₅S₃ (G505-0177) | 464.58 | - Benzene: 4-OCH₃ - Tetrahydroquinoline: 1-(thiophene-2-sulfonyl) |

¹Molecular formula calculated based on IUPAC nomenclature; ²Molecular weight derived from formula.

Key Differences and Implications

Core Heterocycle Variations: The target compound features a benzene ring, while Analog 1 substitutes this with a thiophene (a sulfur-containing heterocycle). Analog 2 retains a benzene ring but introduces a methoxy group (OCH₃), an electron-donating substituent that could enhance solubility or hydrogen-bonding capacity.

Substituent Effects: The chloro group in the target compound is electron-withdrawing, which may increase electrophilicity and influence reactivity or target affinity. In contrast, the ethyl group in Analog 1 (on thiophene) could enhance lipophilicity, impacting membrane permeability . Analog 2’s thiophene-2-sulfonyl group on the tetrahydroquinoline introduces additional sulfur atoms, possibly affecting metabolic stability or steric bulk.

Molecular Weight and Solubility :

- The target compound (MW 420.92) is heavier than Analog 1 (MW 378.51) but lighter than Analog 2 (MW 464.58). Higher molecular weight in Analog 2 correlates with increased polarity due to the methoxy and additional sulfonyl group, which may reduce bioavailability despite improved solubility .

Biological Activity

5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit various pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the available literature on its biological activity, focusing on experimental findings and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a sulfonamide group linked to a tetrahydroquinoline moiety. The presence of chlorine and methyl groups adds to its unique properties.

Molecular Formula: CHClNOS

Molecular Weight: 364.89 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. In vitro studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. For instance, a study comparing different sulfonamide derivatives found that certain modifications enhanced their antibacterial activity against resistant strains of bacteria .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In a study involving various cancer cell lines, it was observed that derivatives of sulfonamides could inhibit cell proliferation effectively. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the biological activity of sulfonamide derivatives similar to 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide:

- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide exhibited an IC50 value of 0.059 mM against Leishmania infantum, showing significant potential for treating leishmaniasis .

- Antitumor Mechanism : Another investigation revealed that compounds with similar structures induced apoptosis in cancer cells through the activation of caspase pathways .

- Anti-inflammatory Properties : Research has suggested that the anti-inflammatory effects may stem from the inhibition of pro-inflammatory cytokines, providing insights into potential therapeutic applications in inflammatory diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 5-chloro-2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is crucial for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics consistent with the Lipinski rule of five, indicating good oral bioavailability potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.